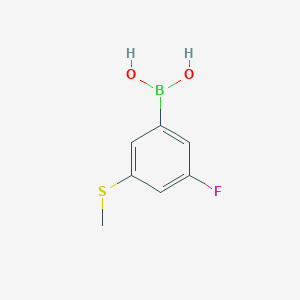

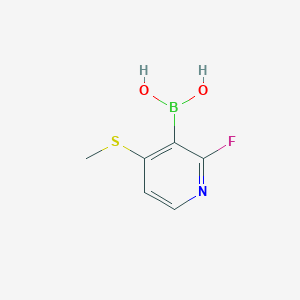

2-Fluoro-4-(methylthio)pyridine-3-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

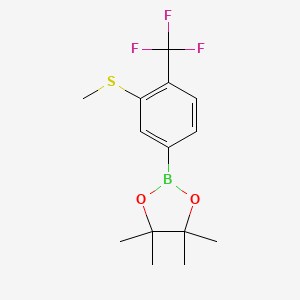

The synthesis of FMTPB and similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters, a valuable but less developed method, has also been reported . This method utilizes a radical approach and can be paired with a Matteson–CH2– homologation .Molecular Structure Analysis

The molecular structure of FMTPB is represented by the formula C6H7BFNO2S . The average mass is 154.935 Da and the monoisotopic mass is 155.055389 Da .Chemical Reactions Analysis

FMTPB, like other boronic esters, can undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis

FMTPB is a highly functionalized molecule with diverse physical and chemical properties. It has a molecular weight of 189.1 g/mol and a density of 1.35 g/cm3. FMTPB is sparingly soluble in water and most common organic solvents, including ethanol, methanol, and dichloromethane. Its solubility can be improved by using cosolvents or surfactants. FMTPB has a pKa of 7.1, indicating that it is a weak acid.Applications De Recherche Scientifique

Suzuki-Miyaura Coupling Reactions

This compound is used as a reagent in Suzuki-Miyaura coupling reactions . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Precursor to Biologically Active Molecules

The compound is also used as a precursor to biologically active molecules including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity . These molecules have potential applications in the treatment of diseases like Alzheimer’s, cancer, and diabetes.

Inhibitor of HCV NS5B Polymerase

Another application of this compound is in the synthesis of carboxyindoles with HCV NS5B polymerase inhibitory activity . This makes it a potential candidate for the development of new antiviral drugs, specifically against Hepatitis C.

Heterocyclization with α-Oxocarboxylic Acids

The compound is involved in heterocyclization with α-oxocarboxylic acids . This reaction is used in the synthesis of various heterocyclic compounds, which are key structures in many pharmaceuticals and natural products.

Development of New Drugs

Due to its versatile properties, the compound is valuable for developing new drugs. It can be used to synthesize a wide range of biologically active compounds, expanding the possibilities for drug discovery and development.

Preparation of Linear Poly (Phenylpyridyl) Chains

The compound can be used to prepare new linear poly (phenylpyridyl) chains by Suzuki coupling . These chains have potential applications in the field of materials science, particularly in the development of new polymers.

Synthesis of Oligopyridyl Foldamers

It is also used in the synthesis of oligopyridyl foldamers . These foldamers are used as mimics of a-helix twist, which can be used in the study of protein folding and in the design of new biomimetic materials.

Production of Therapeutic Enzymatic and Kinase Inhibitors

Finally, the compound is used in the production of many highly significant therapeutic enzymatic and kinase inhibitors . These inhibitors have potential applications in the treatment of various diseases, including cancer and inflammatory disorders.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known for their role in the suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound, being a boronic acid, is likely to participate in Suzuki-Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the halide. In transmetalation, the organoboron compound transfers the organic group to the palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound can contribute to the formation of carbon-carbon bonds , which are fundamental in organic synthesis and can lead to the creation of various complex organic compounds.

Result of Action

As a participant in sm cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 2-Fluoro-4-(methylthio)pyridine-3-boronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reactions in which the compound participates are known to be mild and tolerant of various functional groups .

Orientations Futures

The future directions for FMTPB and similar compounds likely involve further development and refinement of synthesis methods, particularly those involving protodeboronation . Additionally, given its role as a building block in the synthesis of bioactive compounds, FMTPB may see increased use in the development of new pharmaceuticals and other biologically active substances.

Propriétés

IUPAC Name |

(2-fluoro-4-methylsulfanylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2S/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERKTEURAKIPPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1F)SC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(methylthio)pyridine-3-boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6343138.png)

![4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride](/img/structure/B6343146.png)

![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)